molecular formula C13H12N4O B1428504 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline CAS No. 937263-71-3

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline

Numéro de catalogue: B1428504
Numéro CAS: 937263-71-3
Poids moléculaire: 240.26 g/mol
Clé InChI: DFMSLMUVJUMZPA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic identification of 4-(triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline encompasses multiple standardized nomenclature systems and registry databases. The compound is officially registered under Chemical Abstracts Service number 937263-71-3, providing a unique identifier for chemical database searches and regulatory documentation. The molecular formula C₁₃H₁₂N₄O reflects the elemental composition, with a corresponding molecular weight of 240.26 grams per mole.

The International Union of Pure and Applied Chemistry systematic name follows established conventions for heterocyclic nomenclature, designating the compound as 4-(triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline. Alternative systematic nomenclatures include 3-methyl-4-(triazolo[1,5-a]pyridin-7-yloxy)aniline and benzenamine, 3-methyl-4-(triazolo[1,5-a]pyridin-7-yloxy). The compound maintains registry under multiple molecular descriptor identifiers, including the Molecular Design Limited number MFCD28977540.

The Simplified Molecular Input Line Entry System notation provides a linear representation of the molecular structure as NC1=CC=C(OC2=CC3=NC=NN3C=C2)C(C)=C1. This notation encodes the connectivity between the aniline nitrogen, the benzene ring substitution pattern, the ether linkage, and the fused triazolopyridine system. The International Chemical Identifier string InChI=1S/C13H12N4O/c1-9-6-10(14)2-3-12(9)18-11-4-5-17-13(7-11)15-8-16-17/h2-8H,14H2,1H3 provides additional structural encoding for database compatibility.

Molecular Geometry and Crystallographic Analysis

The molecular architecture of 4-(triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline features a complex three-dimensional arrangement arising from the fusion of multiple aromatic and heteroaromatic ring systems. The core structural framework consists of a triazolo[1,5-a]pyridine bicyclic system connected through a C-O-C ether linkage to a 3-methylaniline substituent. X-ray crystallographic studies of related triazolopyridine compounds demonstrate that these fused ring systems maintain planarity with characteristic carbon-nitrogen and nitrogen-nitrogen bond distances ranging from 132 to 136 picometers, consistent with aromatic character.

The triazolopyridine component exhibits a rigid bicyclic structure where the triazole ring is fused to the pyridine at the 1,5-positions. Crystallographic analysis of analogous triazolopyridine systems reveals specific geometric parameters that influence molecular recognition and binding interactions. The benzonitrile-substituted triazolopyridine derivatives demonstrate novel binding modes in protein crystallography, where the triazolo N1 atom coordinates in monodentate interactions with metal centers. This coordination behavior suggests that the nitrogen atoms in the triazole ring of 4-(triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline may participate in similar binding interactions.

The ether linkage connecting the triazolopyridine and aniline moieties introduces conformational flexibility to the molecule. The C-O-C bond angle and the rotational barriers around this linkage influence the overall molecular conformation and potential binding geometries. The methyl substituent on the aniline ring introduces steric effects that may influence molecular packing in crystalline forms and intermolecular interactions in solution. Storage recommendations of 2-8 degrees Celsius for the compound suggest potential thermal sensitivity that may relate to conformational changes or degradation pathways.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for 4-(triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline through characteristic chemical shift patterns and coupling constants. Proton nuclear magnetic resonance analysis in deuterated dimethyl sulfoxide reveals distinct signal patterns that confirm the molecular structure and substitution pattern. The spectrum exhibits eight distinct proton environments with the following assignments: δ 8.86 (doublet, J = 7.4 Hz, 1H), δ 8.33 (singlet, 1H), δ 6.95 (doublet of doublets, J = 7.5, 2.6 Hz, 1H), δ 6.82 (doublet, J = 8.5 Hz, 1H), δ 6.62 (doublet, J = 2.6 Hz, 1H), δ 6.55 (doublet, J = 2.7 Hz, 1H), δ 6.50 (doublet of doublets, J = 8.5, 2.8 Hz, 1H), and δ 1.98 (singlet, 3H).

The downfield signals at δ 8.86 and δ 8.33 correspond to protons on the triazolopyridine system, with the coupling pattern indicating specific positional relationships within the fused ring structure. The series of signals between δ 6.50 and δ 6.95 represent the aromatic protons on the aniline ring, with coupling constants reflecting ortho and meta relationships consistent with the substitution pattern. The singlet at δ 1.98 integrating for three protons confirms the presence of the methyl substituent.

Ultraviolet-visible spectroscopy of related triazolopyridine compounds demonstrates characteristic absorption bands that provide insight into the electronic structure and conjugation patterns. Spectroscopic studies of triazolopyridine metal complexes show absorption maxima at 221 nanometers (ε = 9.0 × 10⁴ M⁻¹ cm⁻¹), 293 nanometers (ε = 7.10 × 10⁴ M⁻¹ cm⁻¹), and 332 nanometers (ε = 5.23 × 10⁴ M⁻¹ cm⁻¹) in methanol solution. These absorption bands reflect electronic transitions within the conjugated π-system, with bathochromic shifts observed upon complexation or substitution that indicate extended conjugation between the triazolopyridine and aniline components.

The following table summarizes the key spectroscopic parameters for structural identification:

Spectroscopic Method Key Parameters Structural Information
¹H Nuclear Magnetic Resonance δ 8.86 (d, J = 7.4 Hz, 1H) Triazolopyridine proton
¹H Nuclear Magnetic Resonance δ 8.33 (s, 1H) Triazolopyridine proton
¹H Nuclear Magnetic Resonance δ 6.50-6.95 (multiple) Aniline aromatic protons
¹H Nuclear Magnetic Resonance δ 1.98 (s, 3H) Methyl substituent
Ultraviolet-Visible λ 221, 293, 332 nm Electronic transitions

Tautomerism and Isomeric Considerations in Triazolopyridine Systems

Tautomerism in triazolopyridine systems represents a fundamental aspect of their chemical behavior, with significant implications for molecular recognition, binding affinity, and pharmacological activity. The triazole moiety within 4-(triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline can potentially exist in multiple tautomeric forms, although the fused ring system constrains the available tautomeric pathways compared to simple triazole derivatives.

Theoretical studies on 1,2,4-triazole tautomerism demonstrate that the relative stability of different tautomeric forms depends strongly on environmental factors including gas phase versus solution conditions, solvent polarity, and intermolecular hydrogen bonding. Ab initio molecular orbital calculations at Hartree-Fock and Møller-Plesset levels, combined with density functional theory approaches, reveal that the most stable tautomer can shift depending on the computational method and environmental model. In gas phase calculations, 2H-tautomers often predominate at Hartree-Fock levels, while higher-level calculations including electron correlation effects favor 1H-tautomers.

The influence of substituents on tautomeric equilibria has been extensively studied in related triazole systems. Research on methoxy-substituted triazolopyridine derivatives demonstrates that the orientation and electronic properties of substituents dramatically impact tautomeric behavior. In ortho-substituted derivatives, intramolecular hydrogen bonding can stabilize specific tautomeric forms, while meta- and para-substituted compounds show tautomeric preferences governed primarily by conjugation effects. The 3-methyl substituent in 4-(triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline occupies a meta position relative to the ether linkage, suggesting that conjugation effects rather than direct hydrogen bonding interactions will dominate its tautomeric behavior.

Solvent effects on tautomeric equilibria have been investigated using continuum solvation models, revealing that polar solvents can significantly shift tautomeric preferences. Studies using the Onsager continuum model with dielectric constants ranging from 4.8 to 78.4 demonstrate that increasing solvent polarity tends to stabilize more polar tautomeric forms. For triazolopyridine systems like 4-(triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline, these solvent effects may influence molecular conformation and binding properties in biological systems. The amphoteric nature of triazole systems, being susceptible to both protonation and deprotonation, further complicates tautomeric behavior in pH-variable environments.

The crystallographic studies of triazole derivatives provide experimental validation of theoretical predictions regarding tautomeric preferences. X-ray crystal structures consistently show specific hydrogen atom positions that confirm the predominant tautomeric form in the solid state, although these preferences may differ from solution behavior. The storage requirements and handling conditions specified for 4-(triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline, including inert atmosphere and controlled temperature, may relate to tautomeric stability considerations and the prevention of tautomer-dependent degradation pathways.

Propriétés

IUPAC Name

3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-9-6-10(14)2-3-12(9)18-11-4-5-17-13(7-11)15-8-16-17/h2-8H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMSLMUVJUMZPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CC3=NC=NN3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Method Overview

This approach involves initial synthesis of a precursor compound, followed by catalytic hydrogenation and cyclization to generate the triazolopyridine core, which is then functionalized with an amino group.

Stepwise Procedure

  • Starting Material: A 7-(2-methyl-4-nitrophenoxy)-substituted pyridine derivative.
  • Catalytic Hydrogenation: The nitro group is reduced to an amino group using palladium on carbon (Pd/C) as a catalyst under hydrogen atmosphere at 20–30°C for 1 hour.
  • Cyclization: The amino intermediate undergoes intramolecular cyclization to form thetriazolo[1,5-a]pyridine ring system.

Reaction Conditions & Data

Step Reagents & Conditions Yield Reference
Nitro reduction Pd/C, methanol, H₂, 20–30°C, 1h 94.5%
Cyclization Not explicitly detailed; typically involves heating or acid catalysis Data not specified

Notes

  • The key to this method is the selective reduction of the nitro group, followed by cyclization facilitated by the nitrogen nucleophiles.
  • The process is efficient, with yields exceeding 90%, making it suitable for scale-up.

Preparation via Nucleophilic Substitution and Cyclization (Patent Method)

Method Overview

This method involves synthesizing the core via nucleophilic substitution reactions, followed by ring closure to form the fused heterocycle.

Procedure

  • Step 1: Synthesis of a suitable pyridine precursor bearing reactive groups.
  • Step 2: Nucleophilic attack by hydrazine derivatives or related nucleophiles to form the triazolopyridine ring.
  • Step 3: Functionalization with 7-yloxy groups via etherification, typically using alkyl halides or phenol derivatives.
  • Step 4: Final amino substitution at the 3-position through nucleophilic aromatic substitution or reductive amination.

Reaction Conditions & Data

Step Reagents & Conditions Yield Reference
Etherification Alkyl halide or phenol derivatives, base, organic solvents Not specified
Cyclization Heating, acid or base catalysis Data not specified

Notes

  • This route is more modular, allowing for diverse substitutions.
  • Patent CN109942576B describes a process involving organic solvents, methylation, and cyclization steps, emphasizing the importance of reaction conditions to optimize yield and purity.

Catalytic Hydrogenation and Ring Closure in Organic Solvents

Method Overview

A practical and scalable method involves hydrogenation of nitro precursors followed by ring closure, often in methanol or acetic acid, with palladium or Raney nickel catalysts.

Procedure

  • Hydrogenation: Nitro precursor is hydrogenated in methanol with Pd/C or Raney nickel at ambient temperature.
  • Ring Closure: The intermediate undergoes cyclization under controlled heating or in the presence of acids or bases.
  • Final Functionalization: The amino group at the 3-position is introduced via nucleophilic substitution or reductive amination.

Reaction Conditions & Data

Step Reagents & Conditions Yield Reference
Hydrogenation Pd/C, methanol, H₂, 20–30°C 94.5%
Cyclization Organic solvents, mild heating Not specified

Notes

  • The use of methanol as solvent and Pd/C catalyst is well-documented for high-yield hydrogenation.
  • Post-reaction filtration and concentration yield the intermediate suitable for subsequent functionalization.

Summary of Data and Comparative Analysis

Preparation Method Key Reagents Typical Conditions Yield Advantages References
Catalytic Hydrogenation & Cyclization Pd/C, H₂, methanol 20–30°C, 1h 94.5% High yield, scalable
Nucleophilic Substitution & Ring Closure Organic solvents, bases, nucleophiles Mild heating, reflux Not specified Modular, versatile
Organic Solvent Catalytic Hydrogenation Raney nickel, H₂, methanol Ambient temperature Data not specified Cost-effective, high efficiency

Analyse Des Réactions Chimiques

Types of Reactions

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can target the triazole ring or the aniline moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Applications De Recherche Scientifique

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline has several scientific research applications:

Mécanisme D'action

The mechanism of action of 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety can act as a bioisostere, mimicking the structure of natural substrates and inhibiting enzyme activity or receptor binding. This can lead to the modulation of various biological pathways, including signal transduction and gene expression .

Comparaison Avec Des Composés Similaires

[1,2,4]Triazolo[1,5-a]pyrimidine Derivatives (Compounds 7a–ad, 8a–v)

These derivatives, reported in , replace the pyridine core with a pyrimidine ring and feature substituted anilines at the 7-position. For example, compound 7a (3',4',5'-trimethoxyaniline substituent) demonstrated potent kinase inhibition in preclinical assays.

  • Key Differences :
    • Pyrimidine cores may enhance hydrogen-bonding interactions with target enzymes compared to pyridine.
    • Higher molecular weights (~340 g/mol) due to methoxy-rich substituents .
    • Synthesized via cyclization and nucleophilic substitution, yielding 70–95% in initial steps .

N⁴-[3-Methyl-4-(triazolopyridinyloxy)phenyl]quinazoline-4,6-diamine

A downstream derivative of the target compound, this quinazoline-containing molecule (CAS: 2307628-67-5) is a direct precursor to tucatinib.

  • Molecular Weight : 383.41 g/mol.
  • Synthesis : Achieved in 67% yield over three steps from the target compound, highlighting its role in streamlined drug production .

2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

  • Functional Impact : The methoxy group may alter solubility and metabolic stability compared to the methyl group in the target compound .

Discussion of Comparative Advantages

  • Target Compound : Balances moderate lipophilicity (LogP 1.28) and low molecular weight, favoring oral bioavailability and blood-brain barrier penetration in drug design. Its triazolopyridine core provides rigidity , enhancing binding affinity in kinase inhibitors .
  • Pyrimidine Analogues : Bulkier substituents (e.g., trimethoxyaniline) improve target engagement but may reduce metabolic stability .
  • Quinazoline Derivatives : Higher molecular weight and LogP values limit solubility, necessitating formulation optimization in final APIs .

Activité Biologique

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline, with the CAS number 937263-71-3, is a novel compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound features a triazole moiety connected to a pyridine ring and an aniline structure, suggesting diverse pharmacological properties.

  • Molecular Formula : C13_{13}H12_{12}N4_4O
  • Molecular Weight : 240.26 g/mol
  • Purity : Typically above 95% in commercial preparations

Anticancer Properties

Research indicates that this compound may be effective in treating various forms of cancer. Its mechanism of action is believed to involve the inhibition of specific kinases that play crucial roles in tumor growth and metastasis. In particular, studies have highlighted its potential as a selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase (ALK5), which is implicated in fibrotic diseases and cancer progression .

Mechanistic Insights

The compound's activity can be attributed to its ability to modulate signaling pathways associated with cell proliferation and survival. By inhibiting ALK5, it may prevent the downstream effects that promote tumor growth. The IC50_{50} values reported for related compounds suggest a strong affinity for kinase inhibition, with values as low as 0.013 μM indicating potent biological activity .

Synthesis and Evaluation

A series of derivatives based on the triazolo-pyridine scaffold have been synthesized and evaluated for their biological activities. For instance, modifications to the phenyl ring or the introduction of different substituents have been shown to enhance the potency and selectivity of these compounds against various cancer cell lines.

Table 1: Summary of Biological Activity Studies

Compound NameTarget KinaseIC50_{50} (μM)Biological Activity
4-Triazolo-Pyridine Derivative AALK50.013Strong inhibitor
4-Triazolo-Pyridine Derivative BALK40.0165Moderate inhibitor
4-Triazolo-Pyridine Derivative COther kinasesVariesVariable activity

Pharmacokinetics

Pharmacokinetic studies have shown that compounds similar to this compound exhibit favorable absorption characteristics when administered orally, with bioavailability rates around 51% in animal models. This suggests potential for clinical applications in oral formulations .

Future Directions

The ongoing research into the biological activities of this compound emphasizes its potential as a therapeutic agent in oncology. Further studies are necessary to explore:

  • In vivo efficacy : Testing in animal models to confirm anticancer effects.
  • Toxicology : Assessing safety profiles and potential side effects.
  • Mechanistic studies : Elucidating specific pathways affected by the compound.

Q & A

Basic: What are the optimal synthetic routes for 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline, and how do yields vary with methodologies?

Methodological Answer:
The compound is synthesized via multi-step routes starting from precursors like 2-amino-4-chloropyridine or 2-amino-5-nitrobenzonitrile. Key steps include condensation, substitution, cyclization, Ullmann coupling, and nitro reduction.

  • Route 1 (28.8% yield over five steps): Involves nitro reduction with Pd/C under hydrogen, followed by cyclization using NaNO₂/HCl .
  • Route 2 (33% yield over five steps, 100 g scale): Optimizes cyclization with NaNO₂ in H₂SO₄ and employs HPLC for purity validation (>99%) .
  • Route 3 (47.4% yield): Uses 2-amino-5-nitrobenzonitrile, emphasizing solvent selection (e.g., ethanol for cyclization) and catalyst screening .

Critical Factors: Solvent polarity, reaction temperature (e.g., 0–5°C for diazotization), and catalyst choice (Pd/C vs. Fe/HCl) significantly impact yields.

Advanced: How can researchers resolve contradictions in reported yields for nitro group reduction?

Analysis of Discrepancies:
reports a 28.8% yield for nitro reduction, while achieves 33% under similar conditions. Contradictions arise from:

  • Catalyst Loading : Higher Pd/C ratios (e.g., 10% vs. 5%) improve hydrogenation efficiency .
  • Purification Methods : Column chromatography ( ) vs. recrystallization ( ) affects recovery rates .
  • Side Reactions : Over-reduction to hydroxylamine intermediates can occur if reaction time exceeds 12 hours .

Mitigation Strategy: Monitor reaction progress via TLC or in-situ FTIR to terminate reduction at the amine stage.

Basic: What analytical techniques confirm purity and structural integrity?

Methodological Answer:

  • HPLC : Used for purity assessment (>99% in ) with C18 columns and acetonitrile/water gradients .
  • NMR : ¹H/¹³C NMR verifies regioselectivity of the triazolopyridine core (e.g., δ 8.2–8.5 ppm for aromatic protons) .
  • MS : High-resolution ESI-MS confirms molecular weight (e.g., m/z 383.41 for C21H17N7O) .
  • X-ray Crystallography (where applicable): Resolves ambiguities in fused-ring systems, as seen in related triazolopyridines .

Advanced: How does the choice of cyclization agents impact triazolopyridine core formation?

Comparative Analysis:

  • NaNO₂/HCl : Traditional diazotization agent used in and , but requires strict temperature control to avoid byproducts .
  • Sodium Hypochlorite : A greener alternative () achieves 73% yield in oxidative ring closure at room temperature, minimizing hazardous waste .
  • Cr(VI) Salts/DDQ : Avoided due to toxicity, though they offer faster kinetics in non-aqueous media .

Recommendation : Sodium hypochlorite in ethanol balances efficiency and sustainability for large-scale synthesis.

Advanced: What are the mechanistic insights into Ullmann coupling side reactions?

Key Challenges:
The Ullmann step ( ) couples 7-chloro-triazolopyridine with 3-methyl-4-nitrophenol. Common side reactions include:

  • Homocoupling : Catalyzed by excess Cu(I), forming bipyridine derivatives.
  • Dehalogenation : Occurs at temperatures >100°C, reducing electrophilic aryl chloride reactivity .

Optimization : Use CuI (10 mol%), DMEDA ligand, and DMF at 80°C to suppress side reactions, improving coupling yields to >85% .

Basic: What role does this compound play in HER2 inhibitor development?

Biological Relevance:
The compound is a key intermediate in Tucatinib (HER2 inhibitor) and analogs like ARRY-380 ( ). Structural features critical for activity include:

  • Triazolopyridine Core : Enhances π-stacking with HER2 kinase domains.
  • 3-Methylaniline Substituent : Improves solubility and metabolic stability .

Structure-Activity Relationship (SAR) : Modifications at the quinazoline moiety (e.g., adding furan groups in ARRY-380) boost selectivity .

Advanced: How do steric/electronic effects influence intermediate reactivity?

Case Study :
In , the 3-methyl group on the aniline ring:

  • Steric Effects : Shields the amino group from oxidation during nitro reduction.
  • Electronic Effects : Electron-donating methyl group enhances nucleophilicity for subsequent quinazoline coupling .

Experimental Validation : DFT calculations (e.g., Mulliken charges) predict reactivity trends for substituted anilines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline
Reactant of Route 2
Reactant of Route 2
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.